5-(2,4-Dimethoxyphenyl)-2-methylphenol
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Overview
Description
5-(2,4-Dimethoxyphenyl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 4 positions, and a methyl group at the 2 position of the phenol ring
Preparation Methods
The synthesis of 5-(2,4-Dimethoxyphenyl)-2-methylphenol can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions . Another approach involves the catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes . Industrial production methods may vary, but they generally involve similar catalytic processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-(2,4-Dimethoxyphenyl)-2-methylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10-4-5-11(8-14(10)16)13-7-6-12(17-2)9-15(13)18-3/h4-9,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALHCEIBTLAPAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=C(C=C2)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683906 |
Source
|
Record name | 2',4'-Dimethoxy-4-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261948-91-7 |
Source
|
Record name | 2',4'-Dimethoxy-4-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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